1-(3-chlorophenyl)piperidin-4-amine dihydrochloride 1-(3-chlorophenyl)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2742656-10-4
VCID: VC11565452
InChI: InChI=1S/C11H15ClN2.2ClH/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14;;/h1-3,8,10H,4-7,13H2;2*1H
SMILES:
Molecular Formula: C11H17Cl3N2
Molecular Weight: 283.6 g/mol

1-(3-chlorophenyl)piperidin-4-amine dihydrochloride

CAS No.: 2742656-10-4

Cat. No.: VC11565452

Molecular Formula: C11H17Cl3N2

Molecular Weight: 283.6 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)piperidin-4-amine dihydrochloride - 2742656-10-4

Specification

CAS No. 2742656-10-4
Molecular Formula C11H17Cl3N2
Molecular Weight 283.6 g/mol
IUPAC Name 1-(3-chlorophenyl)piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C11H15ClN2.2ClH/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14;;/h1-3,8,10H,4-7,13H2;2*1H
Standard InChI Key OBFXIACDNCVOIW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C2=CC(=CC=C2)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(3-Chlorophenyl)piperidin-4-amine dihydrochloride (C₁₁H₁₇Cl₃N₂) consists of a six-membered piperidine ring with a 3-chlorophenyl group at position 1 and an amine group at position 4, stabilized as a dihydrochloride salt. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₇Cl₃N₂
Molecular Weight283.63 g/mol (calculated)
Exact Mass282.042 Da
Topological Polar Surface Area24.5 Ų
LogP (Octanol-Water)2.35 (estimated)

The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving blood-brain barrier permeability . The dihydrochloride salt form increases aqueous solubility, a critical factor for in vivo bioavailability.

Synthetic Methodologies

Core Piperidine Ring Formation

The synthesis typically begins with cyclization reactions to construct the piperidine scaffold. A common approach involves reductive amination of δ-valerolactam derivatives or cyclization of 1,5-dihalopentanes with ammonia equivalents . For example, bis(2-chloroethyl)methylamine intermediates have been utilized in analogous syntheses of piperazine derivatives, suggesting adaptability for piperidine systems .

Amine Functionalization and Salt Formation

The primary amine at position 4 is typically protected during earlier stages (e.g., as a Boc-carbamate) and deprotected under acidic conditions. Final treatment with concentrated HCl yields the dihydrochloride salt, as demonstrated in the synthesis of structurally related 1-(3-fluorophenyl)piperidin-3-amine dihydrochloride.

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing neuroactive agents. Piperidine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, making them candidates for antipsychotic and antidepressant drug development. The chlorophenyl group’s electron-withdrawing properties modulate receptor binding kinetics, as observed in analogous compounds.

Neurochemical Studies

In radioligand displacement assays, similar chlorophenyl-piperidine derivatives show submicromolar binding affinities for σ-1 and σ-2 receptors, implicating potential roles in neuroprotection and pain modulation.

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary data from fluorophenyl analogs indicate weak inhibition of monoamine oxidase A (MAO-A) at millimolar concentrations, likely due to the amine group’s nucleophilic character.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Trend
1-(4-Chlorophenyl)piperidin-4-aminePara-substituted chlorineHigher σ-1 receptor affinity
1-(3-Fluorophenyl)piperidin-3-amineFluorine substitution, amine at C3Enhanced MAO-B inhibition
1-(3-Chlorobenzyl)piperidin-4-amineBenzyl linker instead of phenylReduced blood-brain barrier penetration

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl group’s position and amine substituents.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Deconvolution: Proteomic profiling to identify off-target interactions.

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